![molecular formula C22H18N4O3S B2823130 N-((5-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903267-71-0](/img/structure/B2823130.png)
N-((5-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
N-((5-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Naphthalene derivatives, which include the compound , have been found to display a wide range of biological activities, including antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.
Antioxidant Activity
Naphthalene derivatives have also been found to exhibit antioxidant activity . This means that the compound could potentially be used in the development of antioxidant supplements or drugs.
Cytotoxic Properties
The compound could potentially be used in cancer research, as naphthalene derivatives have been found to display cytotoxic properties . This suggests that the compound could potentially be used in the development of new cancer treatments.
Anti-inflammatory Activity
Naphthalene derivatives have been found to exhibit anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.
Anti-protozoal Activity
The compound could potentially be used in the treatment of protozoal infections, as naphthalene derivatives have been found to display anti-protozoal activity .
Colorimetric Sensing of Fluoride Anions
A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were found to exhibit a drastic color transition in response to fluoride anion at mM concentrations, suggesting its potential use in colorimetric sensing of fluoride anions .
Fungicide
The compound has been used as a fungicide and the molecular mechanism of its inhibition on Rhizoctonia solani has been studied .
Mechanism of Action
Target of Action
Similar compounds have been found to target theReplicase polyprotein 1ab in SARS-CoV . This protein plays a crucial role in viral replication and transcription, making it a potential target for antiviral drugs .
Mode of Action
Based on the structure and known actions of similar compounds, it may interact with its target throughhydrogen bonding interactions . These interactions could potentially alter the function of the target protein, leading to changes in the viral replication process .
Biochemical Pathways
Given its potential target, it may affect theviral replication and transcription pathways of SARS-CoV . The downstream effects of this could include a reduction in viral load and potentially a halt in the progression of the viral infection .
Pharmacokinetics
Similar compounds have been found to havevariable absorption and distribution . These factors can significantly impact the bioavailability and effectiveness of the compound .
Result of Action
If it acts as hypothesized, it could lead to areduction in viral replication , potentially halting the progression of the viral infection .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . .
properties
IUPAC Name |
N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c27-19(24-18-12-6-10-15-7-4-5-11-17(15)18)14-30-22-26-25-20(29-22)13-23-21(28)16-8-2-1-3-9-16/h1-12H,13-14H2,(H,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXONXUBKASLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide |
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